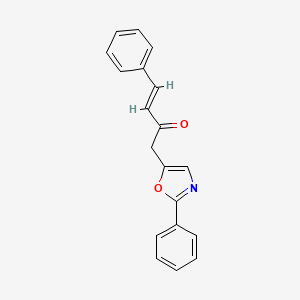
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is an organic compound characterized by its conjugated system, which includes a phenyl group, an oxazole ring, and a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Aldol Condensation: The key step involves an aldol condensation between a phenyl-substituted aldehyde and a phenyl-substituted oxazole. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pressure, and reagent addition can further improve the scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the compound can yield saturated derivatives, such as the corresponding butanone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical for introducing substituents on the phenyl rings.
Major Products
Epoxides: and from oxidation.
Saturated butanone derivatives: from reduction.
Substituted phenyl derivatives: from electrophilic aromatic substitution.
科学的研究の応用
Chemistry
In organic synthesis, (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one serves as a versatile intermediate for the construction of more complex molecules. Its conjugated system makes it a valuable building block for the synthesis of polymers and advanced materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural features, which may interact with biological targets. It can be explored for its activity as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the design of materials with specific optical and electronic properties.
作用機序
The mechanism by which (E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The conjugated system of the compound allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-ol: A hydroxylated derivative with similar structural features but different reactivity.
(E)-4-phenyl-1-(2-phenyl-1,3-thiazol-5-yl)but-3-en-2-one: A thiazole analog with sulfur in place of oxygen in the ring, which may exhibit different electronic properties.
(E)-4-phenyl-1-(2-phenyl-1,3-imidazol-5-yl)but-3-en-2-one: An imidazole analog with nitrogen atoms in the ring, potentially offering different biological activities.
Uniqueness
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one is unique due to its specific combination of a phenyl group, an oxazole ring, and a butenone moiety. This structure provides a balance of electronic and steric properties that can be fine-tuned for various applications, making it a valuable compound in both research and industry.
特性
分子式 |
C19H15NO2 |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
(E)-4-phenyl-1-(2-phenyl-1,3-oxazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C19H15NO2/c21-17(12-11-15-7-3-1-4-8-15)13-18-14-20-19(22-18)16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
InChIキー |
YTRGDPNZHMIPQS-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2=CN=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
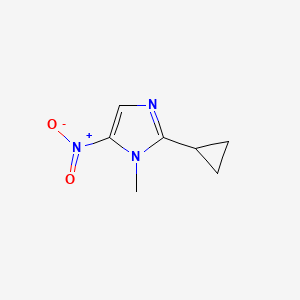

![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
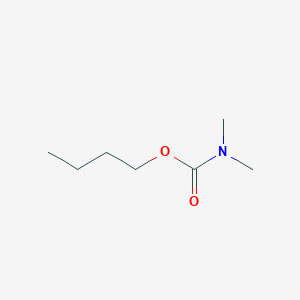
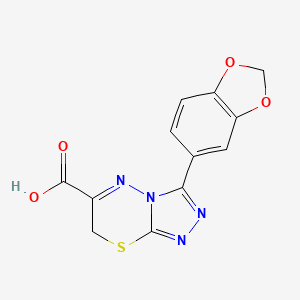
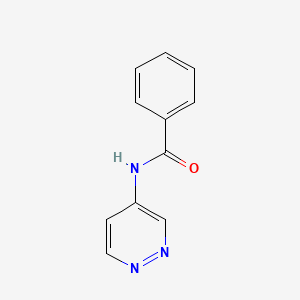
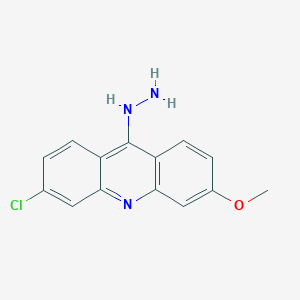
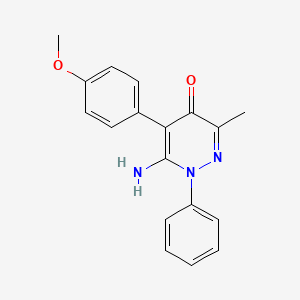
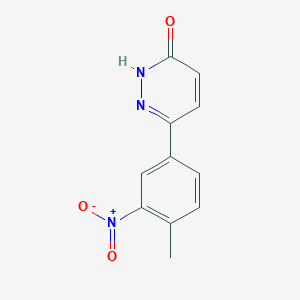
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
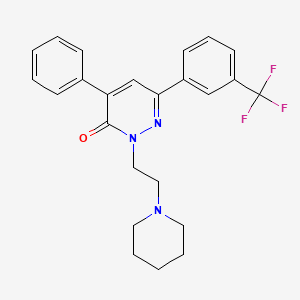
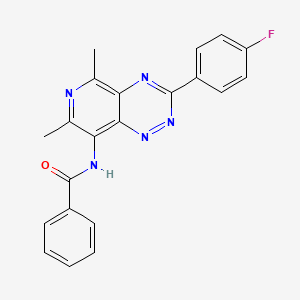
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
